N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-8-10-19(11-9-17)21(27-14-12-26(3)13-15-27)16-24-22(28)23(29)25-20-7-5-4-6-18(20)2/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNBXQQNIIPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Attachment of Tolyl Groups: The next step involves the introduction of p-tolyl and o-tolyl groups. This can be done through Friedel-Crafts alkylation reactions using toluene derivatives and appropriate catalysts such as aluminum chloride.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Oxalamides are a versatile class of molecules with diverse applications, including flavor enhancers, enzyme inhibitors, and antimicrobial agents. Below is a comparative analysis of the target compound and its analogs from the evidence, focusing on structural features, biological activity, metabolic pathways, and regulatory status.
Structural Comparison
Metabolic and Toxicological Profiles
- Target Compound : The 4-methylpiperazine group may undergo oxidative metabolism (e.g., N-demethylation), while the tolyl groups could be hydroxylated or glucuronidated. Toxicity data are unavailable but may align with structurally related oxalamides if metabolic pathways are conserved.
- Regulatory Status : S336 holds FEMA GRAS status (FEMA 4233) and JECFA approval, while the target compound’s regulatory standing is unconfirmed .
Structure–Activity Relationships (SAR)
- Aromatic Substituents : Electron-donating groups (e.g., methoxy in S336) enhance flavor receptor activation, while halogens (e.g., chloro in GMC-7) improve antimicrobial activity .
- Heterocycles : Piperazine (target compound) and pyridine (S336) improve solubility and target engagement via hydrogen bonding .
- Flexibility vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
